molecular formula C19H26N6 B12266635 N-[1-(6-cyclobutylpyrimidin-4-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine

N-[1-(6-cyclobutylpyrimidin-4-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine

Cat. No.: B12266635
M. Wt: 338.4 g/mol
InChI Key: RCYXCYNWWPFYEF-UHFFFAOYSA-N
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Description

N-[1-(6-cyclobutylpyrimidin-4-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine is a complex organic compound that features a piperidine and pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(6-cyclobutylpyrimidin-4-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine typically involves multi-step organic reactions. The process begins with the preparation of the piperidine and pyrimidine intermediates, which are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include halogenated pyrimidines, piperidine derivatives, and various catalysts to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[1-(6-cyclobutylpyrimidin-4-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-[1-(6-cyclobutylpyrimidin-4-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in treating diseases like cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[1-(6-cyclobutylpyrimidin-4-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins that play a role in disease pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic outcomes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine and pyrimidine derivatives that share structural features with N-[1-(6-cyclobutylpyrimidin-4-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine. Examples include:

Uniqueness

What sets this compound apart is its unique combination of piperidine and pyrimidine moieties, which may confer distinct pharmacological properties and therapeutic potential compared to other similar compounds .

Properties

Molecular Formula

C19H26N6

Molecular Weight

338.4 g/mol

IUPAC Name

N-[1-(6-cyclobutylpyrimidin-4-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine

InChI

InChI=1S/C19H26N6/c1-14-10-20-19(21-11-14)24(2)16-7-4-8-25(12-16)18-9-17(22-13-23-18)15-5-3-6-15/h9-11,13,15-16H,3-8,12H2,1-2H3

InChI Key

RCYXCYNWWPFYEF-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1)N(C)C2CCCN(C2)C3=NC=NC(=C3)C4CCC4

Origin of Product

United States

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